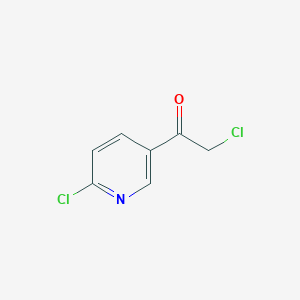![molecular formula C23H23N7O5 B161389 (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 135423-84-6](/img/structure/B161389.png)
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a synthetic compound that belongs to the class of antifolates. Antifolates are compounds that inhibit the function of folic acid, a vital nutrient required for DNA synthesis and cell division. This compound has shown significant potential in cancer treatment due to its ability to interfere with the growth and proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic structure of folic acidThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions are typically controlled to ensure the desired product formation and to minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted analogs .
Aplicaciones Científicas De Investigación
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of antifolates.
Biology: It is used to investigate the role of folic acid in cellular metabolism and DNA synthesis.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the conversion of dihydrofolate to tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and growth. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Methotrexate: Another antifolate that inhibits DHFR and is widely used in cancer treatment.
Pemetrexed: A multitargeted antifolate that inhibits several enzymes involved in folate metabolism.
Pralatrexate: A folate analog that selectively targets cancer cells by inhibiting DHFR.
Uniqueness
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is unique due to its structural modifications, which enhance its ability to inhibit DHFR and improve its cellular uptake and retention. These modifications result in greater antitumor efficacy compared to other antifolates .
Propiedades
Número CAS |
135423-84-6 |
|---|---|
Fórmula molecular |
C23H23N7O5 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1 |
Clave InChI |
IOYMKUPOYSMDNI-KRWDZBQOSA-N |
SMILES |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérico |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
10-PDAPT 10-propargyl-5-deazaaminopterin analog of folic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)











